molecular formula C8H4FNO B12050843 4-Fluoro-2H-indol-2-one

4-Fluoro-2H-indol-2-one

Cat. No.: B12050843
M. Wt: 149.12 g/mol
InChI Key: LMYXVAQEUGSOLJ-UHFFFAOYSA-N
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Description

4-Fluoro-2H-indol-2-one is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a fluorine atom at the fourth position of the indole ring, which can significantly alter its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2H-indol-2-one typically involves the use of substituted isatins as starting materials. One common method includes the reaction of substituted isatins with various reagents under mild conditions to produce the desired indolinone compound . For example, the reaction of substituted isatins with methanesulfonic acid under reflux conditions can yield the corresponding indolinone in good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid for oxidation, hydrogen gas for reduction, and various electrophiles for substitution reactions. The conditions typically involve refluxing in appropriate solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups at specific positions on the indole ring .

Scientific Research Applications

4-Fluoro-2H-indol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Fluoro-2H-indol-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the specific position of the fluorine atom, which can significantly influence its chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C8H4FNO

Molecular Weight

149.12 g/mol

IUPAC Name

4-fluoroindol-2-one

InChI

InChI=1S/C8H4FNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-4H

InChI Key

LMYXVAQEUGSOLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C=C2C(=C1)F

Origin of Product

United States

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